4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide
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Overview
Description
4-(4-Fluorobenzoyl)-1H-pyrrole-2-carboxamide is an organic compound that features a pyrrole ring substituted with a fluorobenzoyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of 4-fluorobenzoyl chloride: This can be achieved by reacting 4-fluorobenzoic acid with thionyl chloride or oxalyl chloride under reflux conditions.
Acylation of pyrrole: The 4-fluorobenzoyl chloride is then reacted with pyrrole in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-(4-fluorobenzoyl)pyrrole.
Amidation: Finally, the 4-(4-fluorobenzoyl)pyrrole is reacted with ammonia or an amine to form this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the carbonyl group in the fluorobenzoyl moiety can yield the corresponding alcohol.
Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: 4-(4-hydroxybenzoyl)-1H-pyrrole-2-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Fluorobenzoyl)-1H-pyrrole-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: By affecting these targets, the compound can influence pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
4-Fluorobenzoyl chloride: Used in similar synthetic applications but lacks the pyrrole and carboxamide functionalities.
4-(4-Fluorobenzoyl)pyrrole: Similar structure but without the carboxamide group.
4-Fluorobenzoic acid: A precursor in the synthesis of 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide.
Uniqueness: this compound is unique due to the combination of the fluorobenzoyl group, pyrrole ring, and carboxamide functionality, which confer specific chemical and biological properties that are not present in the individual components or simpler analogs .
Properties
IUPAC Name |
4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-9-3-1-7(2-4-9)11(16)8-5-10(12(14)17)15-6-8/h1-6,15H,(H2,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGGAMAESXUNIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CNC(=C2)C(=O)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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